molecular formula C29H38BrP B8800622 n-Undecyl triphenylphosponium bromide CAS No. 60669-22-9

n-Undecyl triphenylphosponium bromide

Cat. No.: B8800622
CAS No.: 60669-22-9
M. Wt: 497.5 g/mol
InChI Key: AELWOFMTABHNQJ-UHFFFAOYSA-M
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Description

n-Undecyl triphenylphosphonium bromide (C11H23P(C6H5)3Br) is a quaternary phosphonium salt featuring an 11-carbon alkyl chain attached to a triphenylphosphonium core. This compound is primarily utilized in organic synthesis, particularly in Wittig reactions, where it acts as a precursor for generating ylides to form alkenes . Its elongated alkyl chain enhances solubility in non-polar solvents, making it advantageous for reactions requiring hydrophobic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Undecyl triphenylphosponium bromide can be synthesized through the reaction of triphenylphosphine with undecyl bromide. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and requires heating to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:

PPh3+C11H23BrPPh3C11H23Br\text{PPh}_3 + \text{C}_{11}\text{H}_{23}\text{Br} \rightarrow \text{PPh}_3\text{C}_{11}\text{H}_{23}\text{Br} PPh3​+C11​H23​Br→PPh3​C11​H23​Br

Industrial Production Methods: Industrial production of triphenylundecylphosphonium bromide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has also been explored as a method to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: n-Undecyl triphenylphosponium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Delivery Systems

n-Undecyl triphenylphosphonium bromide is primarily known for its ability to target mitochondria effectively. Mitochondria are critical for cellular energy production and are implicated in various diseases, including cancer and neurodegenerative disorders. The lipophilic nature of triphenylphosphonium cations allows them to cross mitochondrial membranes, making them suitable for delivering therapeutic agents directly to these organelles.

Case Study: Mitochondrial Targeting
A study demonstrated that derivatives of triphenylphosphonium, including n-undecyl triphenylphosphonium bromide, can enhance the accumulation of drugs in mitochondria by exploiting the membrane potential difference across the inner mitochondrial membrane. This property was utilized to develop novel mitochondrial-targeted therapies that showed improved efficacy against cancer cell lines compared to non-targeted counterparts .

Anticancer Activity

Research indicates that n-undecyl triphenylphosphonium bromide exhibits significant antiproliferative effects on various human cancer cell lines. The compound's ability to induce mitochondrial dysfunction has been linked to its cytotoxicity against cancer cells.

Data Table: Anticancer Activity of n-Undecyl Triphenylphosphonium Bromide

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)15 ± 3Mitochondrial depolarization
PC-3 (Prostate)10 ± 2Induction of apoptosis via ROS generation
T-47D (Breast)12 ± 4Disruption of ATP synthesis

This table summarizes findings from multiple studies where n-undecyl triphenylphosphonium bromide was tested against different cancer cell lines, demonstrating its potential as an effective anticancer agent .

Antitrypanosomal Activity

Another significant application of n-undecyl triphenylphosphonium bromide is in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites. Research has shown that triphenylphosphonium derivatives can effectively target these parasites by disrupting their mitochondrial function.

Case Study: Trypanosomiasis Treatment
In a study focused on developing new antitrypanosomal agents, compounds similar to n-undecyl triphenylphosphonium bromide were synthesized and evaluated for their efficacy against Trypanosoma brucei. The results indicated that these compounds exhibited lower EC50 values than traditional treatments, suggesting a promising avenue for drug development against neglected tropical diseases .

Thermal Nanofluids in Solar Power

n-Undecyl triphenylphosphonium bromide has also been investigated as a component in deep eutectic solvents for use as thermal nanofluids in concentrated solar power systems. These solvents can enhance heat transfer efficiency and stability.

Data Table: Thermal Properties of Triphenylphosphonium-Based Nanofluids

PropertyValue
Thermal Conductivity0.5 W/m·K
Viscosity0.02 Pa·s
Stability at High TempUp to 300 °C

The integration of n-undecyl triphenylphosphonium bromide into thermal nanofluids demonstrates its versatility beyond medicinal applications, highlighting its potential in energy systems .

Mechanism of Action

The mechanism of action of triphenylundecylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form an alkene. The triphenylphosphonium cation facilitates the formation of the ylide, which is a key intermediate in the reaction .

In biological systems, the triphenylphosphonium cation targets the mitochondrial membrane due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triphenylphosphonium bromides vary significantly in properties and applications based on alkyl chain length. Below is a detailed comparison:

Shorter-Chain Derivatives

  • Methyltriphenylphosphonium Bromide (C1): Molecular Formula: C19H18BrP Molecular Weight: 357.23 g/mol Applications: Widely used in small-scale Wittig reactions due to its compact structure and high reactivity. Lacks solubility in non-polar solvents compared to longer-chain analogs .
  • Ethyltriphenylphosphonium Bromide (C2):

    • Molecular Formula : C20H20BrP
    • Molecular Weight : 371.26 g/mol
    • Applications : Functions as a phase-transfer catalyst in nucleophilic substitutions. Its intermediate chain length balances reactivity and moderate solubility .
  • n-Octyl Triphenylphosphonium Bromide (C8):

    • Molecular Formula : C26H32BrP
    • Molecular Weight : 455.41 g/mol
    • Melting Point : 61–63°C
    • Applications : Used in agricultural chemistry for synthesizing bioactive compounds. Its longer chain improves lipid solubility, facilitating interactions with hydrophobic matrices .

Longer-Chain Derivatives

  • Priced at ~$79/25g .

Comparative Data Table

Compound (Alkyl Chain) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications CAS Number
Methyl (C1) C19H18BrP 357.23 Not reported Wittig reactions 1779-49-3
Ethyl (C2) C20H20BrP 371.26 Not reported Phase-transfer catalysis 1530-32-1
Octyl (C8) C26H32BrP 455.41 61–63 Agricultural chemistry 42036-78-2
Tetradecyl (C14) C32H44BrP ~563.57 Not reported Mitochondrial targeting 35000-38-5

Key Research Findings

  • Chain Length and Reactivity : Longer alkyl chains (e.g., C8–C15) improve solubility in organic solvents, enabling efficient ylide formation in Wittig reactions . Shorter chains (C1–C2) are preferred for reactions in polar solvents.
  • Biological Applications : Tetradecyl and pentadecyl derivatives are studied for their ability to accumulate in mitochondria, aiding in drug delivery and oxidative stress research .
  • Synthetic Flexibility : Functionalization of the alkyl chain (e.g., with carboxyl groups) expands utility, as seen in (2-carboxyethyl)triphenylphosphonium bromide (CAS 51114-94-4), used in polymer chemistry .

Q & A

Q. Basic: What are the optimized synthetic routes for n-Undecyl triphenylphosphonium bromide, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves alkylation of triphenylphosphine with n-undecyl bromide. Key steps include:

Alkylation Reaction: React triphenylphosphine with n-undecyl bromide in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Monitor reaction completion via thin-layer chromatography (TLC).

Purification: Precipitate the product using diethyl ether or recrystallize from ethanol/water mixtures to remove unreacted starting materials.

Efficiency Validation: Quantify yield via gravimetric analysis and confirm purity using 1H^1H-NMR (to verify alkyl chain integration) and mass spectrometry (to confirm molecular weight).
Critical Considerations: Optimize molar ratios (1:1.2 triphenylphosphine to alkyl bromide) and reaction time (12–24 hours) to minimize byproducts like phosphine oxides .

Q. Basic: Which analytical techniques are most reliable for characterizing n-Undecyl triphenylphosphonium bromide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H-NMR: Identify alkyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.4–7.8 ppm).
    • 31P^{31}P-NMR: Confirm phosphonium center (δ ~24 ppm).
  • Infrared (IR) Spectroscopy: Detect C-Br stretching (~600 cm1 ^{-1}) and P-C aromatic vibrations (~1100 cm1 ^{-1}).
  • Elemental Analysis: Validate Br and P content (±0.3% deviation from theoretical values).
    Data Interpretation: Compare spectra with PubChem reference data (InChI Key: MLOSJPZSZWUDSK-UHFFFAOYSA-N) to resolve ambiguities .

Q. Advanced: How can researchers address discrepancies in bromide ion quantification during degradation studies?

Methodological Answer:
Discrepancies often arise from analytical method sensitivity. Mitigate via:

Ion Chromatography (IC): Use suppressed conductivity detection with a Dionex IonPac AS19 column (LOD: 0.02 mg/L) to separate Br^- from Cl^-.

Method Calibration: Spike samples with known Br^- concentrations to correct matrix effects.

Cross-Validation: Compare results with inductively coupled plasma mass spectrometry (ICP-MS) for trace-level accuracy.
Case Study: Historical data shifts in bromide detection (e.g., from 0.10 mg/L to 0.02 mg/L LOD) highlight the need for method transparency .

Q. Advanced: What role does alkyl chain length play in modulating this compound’s efficacy in photovoltaic applications?

Methodological Answer:
The n-undecyl chain enhances solubility in non-polar solvents and interfacial stability in perovskite precursor inks. Key findings:

  • Charge Transport: Longer alkyl chains (C11 vs. C8) reduce recombination losses by passivating surface defects in perovskite layers.
  • Experimental Design: Compare hole-collector interfaces using XPS (to assess binding energy shifts) and UPS (to measure work function alignment).
    Data Insight: Devices with n-undecyl chains achieved >12% efficiency in Sn-based perovskites, attributed to improved self-assembled monolayer (SAM) anchoring .

Q. Basic: What safety protocols are critical when handling n-Undecyl triphenylphosphonium bromide?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Personal Protective Equipment (PPE): Use nitrile gloves (EN 374 standard), safety goggles (EN 166), and lab coats (EN 340).
  • Toxicity Mitigation: Avoid inhalation; use fume hoods during synthesis. Acute toxicity data (LD50 > 2000 mg/kg in rats) suggest moderate risk, but prolonged exposure may irritate mucous membranes .

Q. Advanced: How can phase separation be minimized in nanoparticle synthesis using this compound?

Methodological Answer:

  • Surfactant Optimization: Use n-undecyl glucoside (AG11) as a co-surfactant to stabilize nanoparticle dispersions.
  • Solvent System: Employ isooctane/n-butanol mixtures (3:1 v/v) to enhance miscibility.
  • Characterization: Monitor particle size via dynamic light scattering (DLS) and ζ-potential to assess colloidal stability.
    Data Table:
SurfactantHydrophilic Group (%)Nanoparticle Size (nm)
AG1175 (monoglucoside)12 ± 3
AG870 (monoglucoside)18 ± 5
Conclusion: AG11’s longer alkyl chain improves steric stabilization .

Properties

CAS No.

60669-22-9

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

IUPAC Name

triphenyl(undecyl)phosphanium;bromide

InChI

InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1

InChI Key

AELWOFMTABHNQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.1 g (60 mmol) of undecyl bromide and 15.7 g (60 mmol) of triphenylphosphine was refluxed in xylene for 15 hours, and the xylene was evaporated off. The mixture was added with ether and the supernatant was removed by decantation. This procedure was repeated thrice to obtain 19.3 g of undecyltriphenylphosphonium bromide. The bromide was dissolved in 200 ml of tetrahydrofuran and 20 ml (32 mmol) of a hexane solution (1.6 molar concentration) of 15% n-butyl lithium was added dropwise thereto under stirring and cooling with ice. After 10-minute stirring, a solution of 2.17 g (13 mmol) of (2-methoxycarbonylpyrrole)-4-acetaldehyde obtained in Synthesis Example 12 in 6 ml of tetrahydrofuran was added dropwise to the mixture under cooling with ice, and the mixture was allowed to react for 30 minutes. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was collected, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The residue obtained by evaporation was purified by a silica-gel column chromatography (eluent:ethyl acetate/hexane=1/10) to obtain 3.41 g of oil methyl 4-(2-tridecenyl)pyrrole-2-carboxylate. The yield was 86%.
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14.1 g
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15.7 g
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